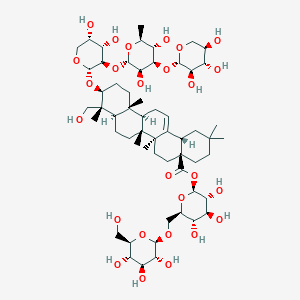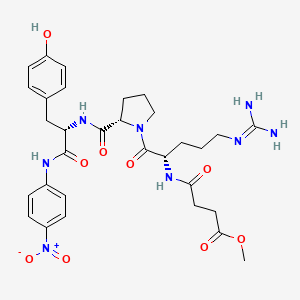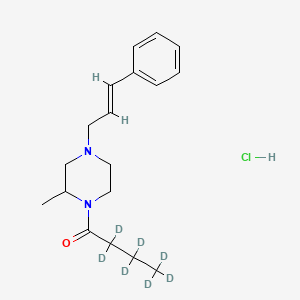
2-methyl AP-237-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl AP-237-d7 (hydrochloride) is a synthetic opioid categorized as an analytical reference standard. It is primarily used for research and forensic applications. This compound is a deuterated form of 2-methyl AP-237, which means it contains deuterium atoms, making it useful for mass spectrometry analysis .
Vorbereitungsmethoden
The synthesis of 2-methyl AP-237-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-methyl AP-237. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate piperazine derivative and deuterated reagents.
Reaction Conditions: The reaction conditions involve controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
2-methyl AP-237-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
2-methyl AP-237-d7 (hydrochloride) has several scientific research applications:
Chemistry: It is used as an internal standard for the quantification of 2-methyl AP-237 in mass spectrometry.
Biology: The compound is studied for its interaction with opioid receptors and its potential effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic applications.
Industry: It is used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Wirkmechanismus
2-methyl AP-237-d7 (hydrochloride) exerts its effects by binding to the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s deuterated form allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
2-methyl AP-237-d7 (hydrochloride) is compared with other similar compounds such as:
AP-237: The non-deuterated form, which has similar analgesic properties but lacks the deuterium atoms.
para-methyl AP-237: A structural analog with a methyl group at a different position, affecting its potency and efficacy.
These comparisons highlight the uniqueness of 2-methyl AP-237-d7 (hydrochloride) in terms of its deuterated structure and its specific applications in research and forensic analysis.
Eigenschaften
Molekularformel |
C18H27ClN2O |
|---|---|
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2; |
InChI-Schlüssel |
GPYVJSNBBPAWLD-NMMSBQCJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


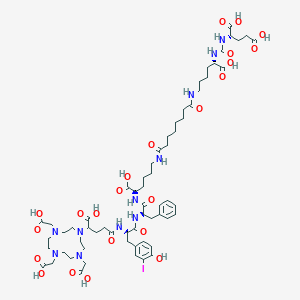
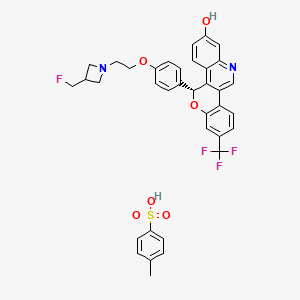
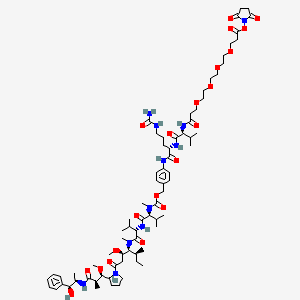
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
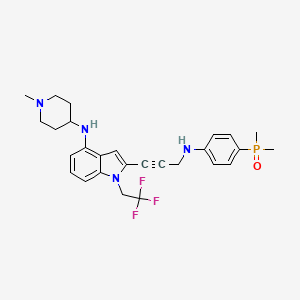
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
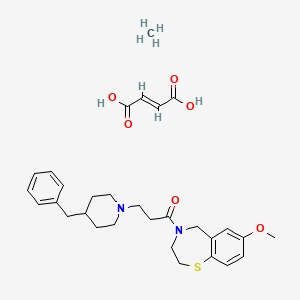
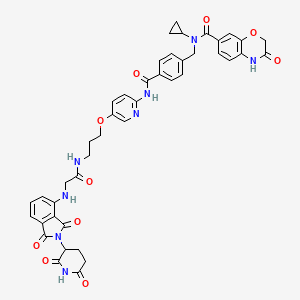
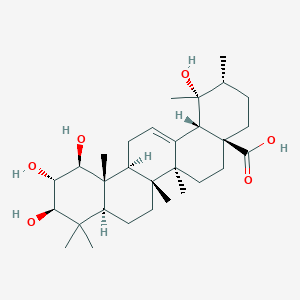
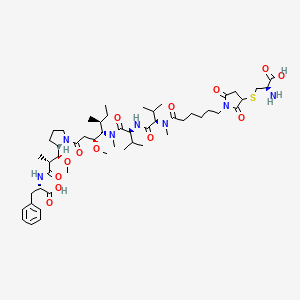
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
